molecular formula C21H26FN3O3 B5482257 N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5482257
M. Wt: 387.4 g/mol
InChI Key: LLZBERAHDKTNDV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as F18, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. F18 is a piperazine derivative that has been synthesized and studied for its potential use in treating various neurological disorders. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide also has affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide requires further investigation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are believed to be mediated through its partial agonist activity at the 5-HT1A receptor and its affinity for the dopamine D2 receptor. N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its relatively simple synthesis method. N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is also stable and can be stored for extended periods of time. However, one limitation of using N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is its limited solubility in water, which may pose challenges in certain experiments. Additionally, the exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide. One area of research could be to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to further elucidate its mechanism of action and its effects on neurotransmitter systems. Additionally, the development of more water-soluble derivatives of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide could overcome some of the limitations of its use in lab experiments.

Synthesis Methods

The synthesis method of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide involves the reaction of 2,5-dimethoxybenzaldehyde and 3-fluorobenzylpiperazine in the presence of acetic anhydride and acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. In a study conducted on rats, N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide was found to have anxiolytic and antidepressant effects. Another study showed that N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide had antipsychotic effects in rats. These findings suggest that N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide may have potential therapeutic applications in treating these disorders.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-18-6-7-20(28-2)19(13-18)23-21(26)15-25-10-8-24(9-11-25)14-16-4-3-5-17(22)12-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZBERAHDKTNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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